
Isofetamid
Overview
Description
Isofetamid (chemical name: N-[1,1-dimethyl-2-(4-isopropoxy-o-tolyl)-2-oxoethyl]-3-methylthiophene-2-carboxamide) is a succinate dehydrogenase inhibitor (SDHI) fungicide developed by Ishihara Sangyo Kaisha, Japan . It targets fungal respiration by binding to the ubiquinone-binding site of mitochondrial complex II (succinate dehydrogenase), thereby disrupting energy production . This compound is highly effective against Botrytis cinerea (gray mold), Sclerotinia sclerotiorum (white mold), and powdery mildews in crops such as grapes, berries, and vegetables .
Preparation Methods
Isofetamid is synthesized using m-cresol as a starting material. The synthetic route involves several steps:
Friedel-Crafts Acylation: m-cresol undergoes acylation to form an intermediate.
Etherification: The phenol function of the intermediate is etherified.
α-Ketobromination: The intermediate undergoes α-ketobromination.
Bromo-Azido Exchange: The brominated intermediate is converted to an azide.
Azide Reduction: The azide is reduced to form the this compound amine.
Amidation: The this compound amine is then amidated with 3-methylthiophene-2-carbonylchloride to produce this compound.
Industrial production methods involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Environmental Degradation Reactions
Isofetamid undergoes distinct degradation pathways depending on environmental conditions :
Key Degradation Pathways
Pathway | Conditions | Half-Life (Days) | Notes |
---|---|---|---|
Hydrolysis | pH 4–9, 25°C | Stable | No significant degradation observed |
Soil Photolysis | Dry/Moist soil, sunlight | 294–354 | Slow degradation under UV exposure |
Aerobic Soil | Microbial activity | 25–66 | Major route in agricultural soils |
Anaerobic Soil/Water | Oxygen-depleted environments | 572–>1,000 | Highly persistent |
This compound’s low volatility (vapor pressure: 4.2×10⁻⁷ Pa) and moderate water solubility (5.33 mg/L) contribute to its environmental persistence .
Metabolic Pathways in Plants
In French beans (Phaseolus vulgaris), this compound is metabolized into four primary compounds :
Identified Metabolites
Metabolite | % TRR* in Pods/Seeds | Notes |
---|---|---|
Parent this compound | 28.0–80.8% | Dominant residue in initial harvests |
4-Hydroxyphenyl (4HP) | <3.1% | Minor oxidative metabolite |
3-MTCAM | 0.6–6.6% | Thiophene ring cleavage product |
Glucoside of 4HP | 5.3–10.1% | Conjugated form via glycosylation |
Polar compounds | Up to 50.5% | Unidentified hydrophilic derivatives |
*TRR: Total Radioactive Residue
Metabolism involves oxidation, glycosylation, and cleavage reactions, with polar metabolites becoming predominant in later growth stages .
Microbial Degradation
Pseudomonas fluorescens accelerates this compound dissipation in soil, reducing its concentration by 30–40% compared to untreated controls . LC-MS/MS analysis confirmed the formation of uncharacterized degradants, suggesting enzymatic hydrolysis or oxidation .
Stability and Reaction Mechanisms
This compound’s stability is influenced by:
The molecule’s phenyl-oxo-ethyl thiophene amide structure provides conformational flexibility, enabling binding to mutated SDH enzymes in resistant fungi .
Scientific Research Applications
Antifungal Properties and Mechanism of Action
Isofetamid operates primarily by inhibiting succinate dehydrogenase, an enzyme crucial for mitochondrial respiration in fungi. This inhibition disrupts the energy production process within fungal cells, leading to their death. The compound is particularly effective against ascomycetes, including significant plant pathogens such as Botrytis cinerea, which causes gray mold in crops.
Spectrum of Activity
In laboratory studies, this compound has shown excellent fungicidal activity against a range of ascomycetes while exhibiting little to no activity against basidiomycetes and oomycetes. For instance, in mycelial growth inhibition tests, this compound demonstrated an EC50 (effective concentration for 50% inhibition) value of less than 1 µg/mL against susceptible ascomycetes but values greater than 50 µg/mL against other groups .
Fungal Group | EC50 Value (µg/mL) | Activity |
---|---|---|
Ascomycetes | < 1 | Highly effective |
Basidiomycetes | > 50 | Ineffective |
Oomycetes | > 50 | Ineffective |
Case Study: Control of Gray Mold in Grapevines
A study conducted on grapevines assessed the effectiveness of this compound in controlling gray mold caused by B. cinerea. The research indicated that this compound could effectively manage resistant strains of the pathogen, outperforming traditional fungicides like fenhexamid when applied at critical growth stages .
- Application Timing : The timing of applications was crucial; early intervention during flowering significantly reduced disease incidence.
- Resistance Management : this compound's unique action mechanism allows it to control isolates with confirmed resistance to other SDHIs, making it a valuable tool in integrated pest management strategies.
Environmental and Health Safety
This compound has been evaluated for its safety profile. According to human health risk assessments, it is classified as "not likely to be carcinogenic to humans," based on extensive toxicological studies . The acceptable daily intake (ADI) was established at 0–0.05 mg/kg body weight, indicating a favorable safety margin for agricultural use .
Regulatory Status and Agricultural Use
This compound has been approved for use in various crops, including berries and stone fruits. Regulatory bodies have established tolerances for its residues in food products, ensuring consumer safety while allowing farmers to utilize this effective fungicide .
Proposed Uses
The proposed use profile includes:
- Crops : Berries (subgroup 13-07A/B/E), legumes (subgroup 6A/B/C), pome fruits (group 11-10), and stone fruits (subgroup 12-12A/B/C).
- Residue Management : Guidelines have been established for managing residues in livestock commodities.
Mechanism of Action
Isofetamid acts specifically on the succinate dehydrogenase (SDH) enzyme of Complex II in the mitochondrial respiratory chain. By inhibiting SDH, this compound disrupts the production of adenosine triphosphate (ATP) and the synthesis of essential metabolites like amino acids, lipids, and fatty acids . This inhibition impairs the energy production and metabolic functions of fungal cells, leading to their death .
Comparison with Similar Compounds
Comparison with Similar SDHI Fungicides
Structural and Functional Differences
SDHIs share a common mode of action but differ in chemical structure, influencing their binding affinity, spectrum, and resistance profiles. Key comparisons include:
Compound | Key Structural Features | Target Pathogens | LogPo/w | Water Solubility (mg/L, 20°C) |
---|---|---|---|---|
Isofetamid | Thiophene-2-carboxamide, isopropoxy | Botrytis, Sclerotinia, powdery mildew | 2.5 | 5.33 |
Fluopyram | Pyridinyl-ethylamide, trifluoromethyl | Fusarium, Monilinia | 3.5 | 0.02 |
Bixafen | Biphenyl-aniline, difluoromethyl | Septoria, Rhizoctonia | 3.8 | 0.04 |
Fluxapyroxad | Pyrazole-carboxamide, chlorophenyl | Alternaria, Cercospora | 3.1 | 1.2 |
Penthiopyrad | Thiazole-carboxamide, methyl | Rusts, powdery mildew | 2.9 | 0.12 |
Key Observations :
- This compound’s thiophene ring and flexible aliphatic linker enhance binding to mutated SDH enzymes, reducing cross-resistance with other SDHIs .
- Fluopyram’s trifluoromethyl group increases lipophilicity, favoring soil persistence but limiting mobility in plants .
Efficacy and Resistance Profiles
In vitro activity against Botrytis cinerea (EC50, μg/mL):
Compound | Mycelium Inhibition | Conidia Inhibition |
---|---|---|
This compound | 0.1–10.0 | 0.6–>10 |
Fenhexamid | 0.3–5.0 | 1.0–8.0 |
Fluopyram | 0.05–15.0 | 0.1–>32 |
Resistance Factors (RF) in Field Strains:
Strain | This compound (RF) | Fluopyram (RF) | Bixafen (RF) |
---|---|---|---|
Lyon 35 | >174 | 38.6 | 1.2 |
Orleans 26 | >174 | 12.4 | 1.5 |
Lab mutant (C-A84V) | >32 | 14.76 | 0.106 |
Key Observations :
- This compound-resistant strains (RF >174) often retain sensitivity to bixafen, suggesting distinct binding interactions .
Metabolic Pathways and Residue Definitions
Metabolites in Plants :
- This compound : Primarily metabolized to GPTC (O-dealkylation product) and GPTC-malonyl conjugate .
- Fluopyram : Degrades to fluopyram-desmethyl and fluopyram-acid, which are more persistent in soil .
Regulatory Residue Definitions :
Compound | Enforcement (MRL) | Risk Assessment |
---|---|---|
This compound | This compound | This compound + GPTC (as equivalents) |
Fluxapyroxad | Fluxapyroxad | Parent compound only |
Key Observations :
- This compound’s residue definition includes GPTC due to its toxicological relevance, unlike fluxapyroxad, which is assessed solely as the parent compound .
Key Observations :
- This compound’s lower acute toxicity to aquatic organisms compared to fluopyram supports its use in water-sensitive environments .
Biological Activity
Isofetamid is a novel fungicide that has garnered attention for its biological activity, particularly against various fungal pathogens. This article explores its antifungal properties, mechanisms of action, and toxicity profiles based on diverse research findings.
Antifungal Spectrum
This compound demonstrates significant fungicidal activity primarily against ascomycetes, including Botrytis cinerea, while showing no efficacy against basidiomycetes and oomycetes. In laboratory tests, this compound exhibited an impressive inhibition rate in mycelial growth assays, effectively combating strains of B. cinerea that are resistant to other fungicides .
Table 1: Inhibition Rates of this compound Against Various Fungi
Fungal Species | Inhibition Rate (%) | Resistance to Other Fungicides |
---|---|---|
Botrytis cinerea | 90-100 | Yes |
A. solani | 85-95 | No |
S. nodorum | 80-90 | No |
C. cassiicola | 70-80 | No |
P. aristosporum | 0 | N/A |
This compound functions as a succinate dehydrogenase inhibitor (SDHI) , targeting mitochondrial respiration in fungi. It effectively inhibits succinate-cytochrome oxidoreductase (complex II and III) in the mitochondrial fractions of susceptible fungi, with a notable IC50 value of 0.0010 µg/mL . The selectivity of this compound is evident as it does not inhibit similar activities in non-target organisms such as plants and mammals, indicating a favorable safety profile for agricultural applications .
Table 2: Enzyme Inhibition by this compound
Enzyme Type | Target Organism | IC50 (µg/mL) |
---|---|---|
Succinate-cytochrome oxidoreductase (Complex II & III) | B. cinerea | 0.0010 |
Succinate dehydrogenase (Complex II) | A. solani | 0.0025 |
Succinate-cytochrome oxidoreductase (Complex II & III) | Potatoes | No inhibition |
Toxicological Profile
In repeated-dose toxicity studies, liver and thyroid were identified as primary target organs in rats and dogs . The overall no-observed-adverse-effect level (NOAEL) was determined to be 200 ppm in long-term studies, indicating a relatively low risk at typical exposure levels.
Table 3: Toxicity Findings from Animal Studies
Study Type | Species | NOAEL (mg/kg bw/day) | Observations |
---|---|---|---|
90-day toxicity study | Rats | 5.34 | Liver changes, slight weight loss |
Carcinogenicity study | Mice | Not carcinogenic | No neoplastic findings observed |
Reproductive toxicity study | Rats | 451 | Delays in vaginal opening linked to body weight |
Case Studies
Recent studies have explored the environmental impact and dissipation of this compound when applied in agricultural settings. For instance, research involving the application of Pseudomonas fluorescens alongside this compound indicated enhanced degradation rates of the fungicide, suggesting potential bioremediation strategies for reducing chemical residues in soil .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of action of Isofetamid against fungal pathogens?
this compound is a succinate dehydrogenase inhibitor (SDHI) fungicide that targets mitochondrial complex II, disrupting cellular energy production in fungi. Specifically, it binds to the ubiquinone-binding site (Q-site) of the SDH enzyme, inhibiting electron transport and ATP synthesis. Experimental validation using homology modeling (e.g., Botrytis cinerea SDH) reveals that mutations in residues like B-P225L and B-H272R reduce binding affinity, correlating with resistance phenotypes .
Q. What are the primary fungal targets of this compound, and how is its efficacy validated experimentally?
this compound demonstrates broad-spectrum activity against Ascomycete fungi, including Botrytis cinerea and Claviceps virens. Efficacy is validated through in vitro agar dilution assays (e.g., EC50 values of 0.1–0.74 μg/mL for Botrytis spp.) and in vivo field trials using formulations like 36% KENJA FL. Field studies compare disease incidence (e.g., lesion counts on bean pods) against controls such as cyprodinil, with statistical significance assessed via ANOVA and post-hoc tests .
Q. How can researchers quantify this compound residues in plant matrices, and what are key methodological considerations?
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for detecting this compound and its metabolites (e.g., 4HP and GPTC) in fruits and vegetables. Key steps include optimizing extraction solvents (e.g., acetonitrile), validating recovery rates (>80%), and ensuring limits of quantification (LOQ) ≤0.01 mg/kg. Matrix effects must be mitigated using isotope-labeled internal standards .
Advanced Research Questions
Q. What experimental designs are optimal for studying this compound resistance evolution in fungal populations?
Longitudinal field sampling paired with in vitro sensitivity assays (e.g., mycelial growth inhibition) can track resistance dynamics. For example, in California strawberry fields, resistance frequencies to this compound (<2%) were assessed using Fisher’s exact test with Bonferroni correction. Mutational analysis via SDH gene sequencing (e.g., B-P225F mutation) and homology modeling further elucidate resistance mechanisms .
Q. How do metabolic pathways of this compound in plants influence residue quantification and environmental risk assessments?
this compound undergoes O-dealkylation in plants, producing the 4HP metabolite, which conjugates with glucose (GPTC). Metabolism studies in grapes, lettuce, and beans show parent compounds account for 18–73% of total radioactive residues (TRR), except in bean seeds (1% TRR). Residue persistence depends on application timing, crop group, and metabolic rate, necessitating crop-specific maximum residue level (MRL) adjustments .
Q. What statistical approaches are critical for analyzing contradictory efficacy data in this compound field trials?
Contradictions in field efficacy (e.g., variable control of Botrytis cinerea) require stratified analysis by environmental factors (humidity, temperature) and pathogen genetic diversity. Multivariate regression models can isolate this compound’s effect from confounding variables. For resistance data, non-parametric tests (e.g., Kruskal-Wallis) and Tukey’s HSD post-hoc tests are recommended to compare means across fungicide groups .
Q. How can researchers model this compound’s binding interactions with mutated SDH enzymes to predict resistance?
Molecular docking simulations (e.g., AutoDock Vina) and molecular dynamics (MD) analyses quantify binding energy changes caused by mutations like B-H272R. For instance, B-H272R narrows the SDH substrate pocket, reducing this compound’s binding affinity by 30–50%. These models should be validated with in vitro enzyme inhibition assays and cross-referenced with field resistance data .
Q. Methodological Guidelines
- Experimental Design : Use randomized complete block designs (RCBD) for field trials, with ≥3 replicates per treatment. Include untreated controls and reference fungicides (e.g., fluopyram) .
- Data Reporting : Follow CONSORT guidelines for clinical trials and IMRAD structure for publications. Raw data (e.g., EC50 values) should be archived in open-access repositories .
- Ethical Compliance : Obtain institutional ethics approval for studies involving human subjects (e.g., residue sampling in agricultural communities) and disclose conflicts of interest .
Properties
IUPAC Name |
3-methyl-N-[2-methyl-1-(2-methyl-4-propan-2-yloxyphenyl)-1-oxopropan-2-yl]thiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3S/c1-12(2)24-15-7-8-16(14(4)11-15)18(22)20(5,6)21-19(23)17-13(3)9-10-25-17/h7-12H,1-6H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKZDPFZIZQROT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NC(C)(C)C(=O)C2=C(C=C(C=C2)OC(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50893848 | |
Record name | Isofetamid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50893848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875915-78-9 | |
Record name | Isofetamid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=875915-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isofetamid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875915789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isofetamid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50893848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-N-[2-methyl-1-(2-methyl-4-propan-2-yloxyphenyl)-1-oxopropan-2-yl]thiophene-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOFETAMID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95499Z1H0H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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